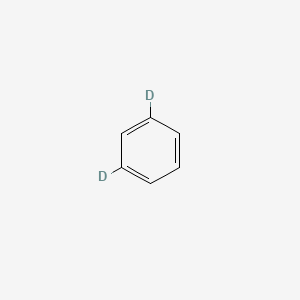

Benzène-1,3-D2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is particularly valuable in scientific research due to its unique isotopic properties, which make it useful in various analytical and spectroscopic techniques.

Applications De Recherche Scientifique

Benzene-1,3-D2 is widely used in scientific research due to its unique properties:

Organic Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies.

Spectroscopy: Used in nuclear magnetic resonance (NMR) and mass spectrometry (MS) for studying molecular interactions and isotopic labeling.

Drug Development: Helps in the development of deuterated drugs with improved metabolic stability.

Catalysis: Employed in studying catalytic processes and reaction pathways.

Mécanisme D'action

Target of Action

Benzene-1,3-D2, like other benzene derivatives, primarily targets the cytochrome P450 enzymes , specifically CYP2E1 . These enzymes play a crucial role in the metabolism of various substances within the body, including the breakdown of toxins .

Mode of Action

The interaction of Benzene-1,3-D2 with its targets involves a process known as catalytic hydrogenation . This process involves the addition of hydrogen to the benzene ring, facilitated by a catalyst . The result is a change in the structure of the benzene molecule, which can lead to various downstream effects .

Biochemical Pathways

The primary biochemical pathway affected by Benzene-1,3-D2 is the dopaminergic pathway . This pathway plays a crucial role in various functions such as motor control, executive functions, motivation, reinforcement, reward, sleep, feeding, attention, and cognitive functions .

Pharmacokinetics

The pharmacokinetics of Benzene-1,3-D2 involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed and distributed throughout the body, where it interacts with its target enzymes . It is then metabolized, primarily by the cytochrome P450 enzymes, into various metabolites . These metabolites are then excreted from the body .

Result of Action

The result of Benzene-1,3-D2’s action involves changes at both the molecular and cellular levels. At the molecular level, the interaction of Benzene-1,3-D2 with its targets leads to changes in the structure of the benzene molecule . At the cellular level, these changes can lead to alterations in the function of the target enzymes, potentially affecting various cellular processes .

Action Environment

The action of Benzene-1,3-D2 can be influenced by various environmental factors. For instance, exposure to benzene has been found to be widespread, through the air, in consumer products, and in industry . Furthermore, the concentration of benzene in the environment can influence its action, efficacy, and stability . For example, the number of U.S. oil refineries exceeding the U.S. Environmental Protection Agency’s action level for benzene in 2023 was cut in half compared to 2020 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Benzene-1,3-D2 typically involves the deuteration of benzene. One common method is the catalytic exchange reaction where benzene is treated with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: On an industrial scale, the production of Benzene-1,3-D2 follows similar principles but with optimized conditions to ensure higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the deuteration process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzene-1,3-D2 undergoes various chemical reactions similar to benzene, including:

Electrophilic Aromatic Substitution: This includes nitration, sulfonation, halogenation, and Friedel-Crafts alkylation/acylation.

Oxidation and Reduction: Benzene-1,3-D2 can be oxidized to form deuterated phenols or quinones.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid at 323-333K.

Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.

Friedel-Crafts Reactions: Alkyl or acyl chlorides with AlCl3 as a catalyst.

Major Products: The major products formed from these reactions include deuterated nitrobenzenes, halobenzenes, and alkylated or acylated benzene derivatives .

Comparaison Avec Des Composés Similaires

- Benzene (C6H6)

- Toluene (Methylbenzene)

- Phenol (Hydroxybenzene)

- Aniline (Aminobenzene)

- Ethylbenzene

Comparison: Benzene-1,3-D2 is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling and spectroscopic studies. Compared to its non-deuterated counterparts, Benzene-1,3-D2 offers enhanced stability and different reaction kinetics, making it a valuable tool in scientific research .

Propriétés

IUPAC Name |

1,3-dideuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOVQNZJYSORNB-DRSKVUCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC=C1)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does deuterium substitution affect the ESR spectrum of the benzene anion?

A1: Replacing hydrogen with deuterium in a benzene anion removes the degeneracy observed in the ESR spectrum of the unsubstituted benzene anion. [] This effect is observed in Benzene-1,3-D2, where the presence of deuterium atoms at positions 1 and 3 disrupts the symmetry of the molecule. This lifting of degeneracy provides valuable information about the electronic structure and spin density distribution within the radical anion. []

Q2: What is the significance of studying the temperature dependence of the ESR spectrum in deuterated benzene anions?

A2: Observing how the hyperfine splitting patterns in the ESR spectra of deuterated benzene anions, like Benzene-1,3-D2, change with temperature offers insights into the dynamic behavior of these radical species. The research found that the temperature dependence of hyperfine splittings in Benzene-1,3-D2 differs from that of the unsubstituted benzene anion. [] This difference highlights the influence of deuterium substitution on the vibrational modes and overall dynamics of the radical, ultimately affecting its ESR spectrum.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

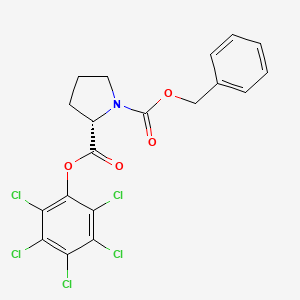

![N-[(6S,7R,8R,11R,12S,14R,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7-(hydroxymethyl)-7,12,16-trimethyl-6-tetracyclo[9.7.0.03,8.012,16]octadeca-1(18),2-dienyl]benzamide](/img/structure/B577128.png)

![(1R)-1-[(3aR,5R,6S,6aR)-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol](/img/structure/B577133.png)

![(2R,6R)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methyl-3-methylideneheptanoic acid](/img/structure/B577136.png)